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This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on selecting and using appropriate negative

controls for ADAM17 siRNA experiments. Accurate interpretation of gene silencing data relies

on distinguishing sequence-specific effects from non-specific cellular responses, making proper

control selection paramount.

Frequently Asked Questions (FAQs)
Q1: What are the essential controls for an ADAM17 siRNA experiment?

A successful and interpretable siRNA experiment requires a panel of controls to monitor for off-

target effects, transfection efficiency, and non-specific cellular stress. At a minimum, every

ADAM17 siRNA experiment should include:

Untreated Cells: These cells are not exposed to the siRNA or the transfection reagent and

serve as a baseline for normal ADAM17 expression levels, cell viability, and phenotype.[1][2]

Mock-Transfected Cells: This control consists of cells treated with the transfection reagent

alone, without any siRNA. It is crucial for identifying any effects caused by the delivery

method itself, such as cytotoxicity or changes in gene expression.[3]

Negative Control siRNA: This is a critical control designed to distinguish sequence-specific

gene silencing from non-specific effects of the siRNA molecule.[1][2][4] It should be used at
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the same concentration as the experimental ADAM17 siRNA.[1][4] The most common types

are non-targeting siRNAs and scrambled siRNAs.

Positive Control siRNA: This involves an siRNA known to effectively knock down a well-

characterized gene, often a housekeeping gene like GAPDH or Cyclophilin B.[1][5] This

control is essential for verifying that the transfection and experimental conditions are optimal

for achieving gene knockdown.[1][5][6]

Q2: What is the difference between a non-targeting siRNA and a scrambled siRNA control?

Which is recommended?

While both are used as negative controls, they are designed differently:

Scrambled siRNA: This siRNA has the same nucleotide composition as the target-specific

(ADAM17) siRNA, but the sequence is randomly rearranged.[7][8][9] The rationale is to

create a molecule with similar biophysical properties but without a target in the

transcriptome. However, scrambling a sequence can inadvertently create a new sequence

that targets an unintended gene, potentially leading to off-target effects.[10]

Non-targeting siRNA (NTC): This is an siRNA sequence that has been bioinformatically

designed and often experimentally validated to have no known target in the transcriptome of

the organism being studied (e.g., human, mouse, rat).[1][2][11] These controls are generally

considered the gold standard because they are less likely to produce off-target effects.[10]

[11]

Recommendation: For robust and reliable results, a validated non-targeting siRNA is strongly

recommended over a scrambled siRNA.[10] Many commercially available NTCs have been

tested by microarray or other means to confirm they have minimal effects on global gene

expression.[12]

Q3: Why is a mock-transfected control essential if I'm already using a non-targeting siRNA?

A non-targeting siRNA controls for effects related to the introduction of a double-stranded RNA

molecule into the cell. However, it does not account for the effects of the transfection reagent

itself. Cationic lipids and other reagents used for transfection can cause cellular stress, alter

gene expression profiles, and impact cell viability, independent of the siRNA.[3][13] The mock-

transfected control isolates these effects, allowing you to confidently attribute any observed
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phenotype in your ADAM17-knockdown cells to the silencing of ADAM17, rather than to the

transfection process.

Q4: How do off-target effects complicate siRNA experiments, and how do negative controls

help?

Off-target effects occur when the ADAM17 siRNA unintentionally silences other genes due to

sequence similarity.[13][14] This is often mediated by a "seed region" (nucleotides 2-7 of the

siRNA antisense strand) which can bind to the 3' UTR of unintended mRNAs, mimicking

microRNA activity.[1][15] These effects can lead to misinterpretation of results, attributing a

phenotype to ADAM17 knockdown when it was actually caused by the silencing of an unrelated

gene.[13]

Proper negative controls are your primary tool for detecting these issues:

If cells treated with your ADAM17 siRNA show a specific phenotype, but cells treated with a

non-targeting control siRNA do not, it strengthens the conclusion that the phenotype is due

to ADAM17 knockdown.

If both the ADAM17 siRNA and the non-targeting control siRNA produce the same

phenotype, it suggests an off-target effect or a non-specific response to the siRNA molecule

or delivery.

Troubleshooting Guide
Q5: My cells show high toxicity and death after transfection with the negative control siRNA.

What should I do?

This issue points to a problem with either the transfection conditions or the siRNA

concentration, rather than a sequence-specific effect.

Compare with Mock-Transfected Cells: First, check the viability of your mock-transfected

control. If the mock-transfected cells are also dying, the issue is likely the transfection

reagent.[16]

Optimize Transfection Conditions: You may need to re-optimize your experiment by:
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Decreasing the concentration of the transfection reagent.

Reducing the concentration of the siRNA (both control and target).

Ensuring your cells are healthy and at the optimal confluency for transfection.

Avoiding the use of antibiotics in the media during and immediately after transfection, as

they can increase cell death in permeabilized cells.[7]

Q6: I'm observing a slight reduction in ADAM17 mRNA in my non-targeting control sample.

What does this indicate?

While unexpected, this can occasionally occur. Here are possible reasons and next steps:

Contamination: Ensure there was no cross-contamination between your ADAM17 siRNA and

your negative control siRNA during experimental setup.

Inherent Activity of Control: Some commercially available transfection reagents and negative

control siRNAs have been shown to be not completely inert, sometimes causing minor

perturbations in gene expression.[3]

Validation: If the effect is consistent, consider testing a different non-targeting control siRNA

from another supplier. The key is that the knockdown of ADAM17 by your specific siRNA

should be significantly greater than any minor reduction seen with the negative control.

Q7: My positive control siRNA (e.g., targeting GAPDH) is not showing efficient knockdown.

What's wrong?

Inefficient knockdown of a validated positive control indicates a fundamental problem with the

experimental procedure.[5][17]

Suboptimal Transfection: This is the most likely cause. Your transfection efficiency is too low

for the siRNA to work effectively.[16][17] Re-optimize the protocol by adjusting cell density,

siRNA concentration, and the amount of transfection reagent.

Reagent or siRNA Quality: Ensure your transfection reagent has not expired and your siRNA

stocks have not degraded.
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Assay Issues: Verify that your detection method (e.g., qPCR primers, antibody for Western

blot) for the positive control target is working correctly.[17] It is recommended to first assess

knockdown at the mRNA level using qPCR, as this is the most direct measure of RNAi

activity.[17]

Data and Experimental Parameters
For successful and reproducible ADAM17 knockdown experiments, it is crucial to maintain key

experimental parameters within acceptable ranges.

Table 1: Key Experimental Controls for ADAM17 siRNA Experiments

Control Type Description Primary Purpose

Untreated Cells

Cells in culture medium, not

exposed to transfection

reagent or siRNA.

Establish baseline ADAM17

expression and cell health.[1]

Mock-Transfected
Cells treated with transfection

reagent only (no siRNA).

Control for effects of the

delivery method on cell viability

and gene expression.[2]

Non-Targeting siRNA

An siRNA designed to not

target any known gene in the

organism.

Control for non-specific effects

of introducing an siRNA

molecule into the cell.[1][4][11]

Positive Control siRNA

A validated siRNA targeting a

housekeeping gene (e.g.,

GAPDH, PPIB).

Verify transfection efficiency

and the competence of the

RNAi machinery.[1][5][6]

ADAM17 siRNA

The experimental siRNA

designed to silence the

ADAM17 gene.

To specifically reduce ADAM17

mRNA and protein levels.

Table 2: Recommended Thresholds for a Valid siRNA Experiment
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Parameter Recommended Threshold Assessment Method

Transfection Efficiency >80%
qPCR analysis of positive

control siRNA knockdown.[1]

Cell Viability >80%

Cell viability assay (e.g., MTT,

Trypan Blue) compared to

untreated cells.[1]

Target Knockdown (ADAM17) ≥70%
qPCR or Western Blot,

compared to negative control.
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Experimental Setup

Control Selection

Execution & Analysis

Start: Plan ADAM17
Knockdown Experiment

Select ADAM17-specific siRNA
(≥2 sequences recommended)

Include Untreated Cells
(Baseline Control)

Include Mock-Transfected Control
(Transfection Reagent Effects)

Select Negative Control siRNA
(Non-specific Effects)

Select Positive Control siRNA
(Transfection Efficiency)

Perform Transfection of all
siRNAs and Controls
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Interpret Results
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Click to download full resolution via product page

Caption: A flowchart for selecting controls in an siRNA experiment.
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ADAM17 Signaling Pathway: TNF-α Shedding
ADAM17 is a critical "sheddase" that cleaves the extracellular domain of various

transmembrane proteins, including the pro-inflammatory cytokine TNF-α.

Cell Membrane
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Caption: ADAM17-mediated shedding of TNF-α.

Standard Protocol for ADAM17 siRNA Transfection and
Analysis
This protocol provides a general framework. Specific details such as cell type, seeding density,

and reagent volumes should be optimized for your experimental system.

Materials:

Target cells (e.g., HeLa, A549)

Complete culture medium

Serum-free medium (e.g., Opti-MEM)

Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

ADAM17 siRNA (target-specific)

Non-targeting control siRNA

Positive control siRNA (e.g., GAPDH)

Phosphate-Buffered Saline (PBS)

Reagents for RNA extraction, qRT-PCR, and Western Blotting

Day 1: Cell Seeding

Seed cells in antibiotic-free complete medium in 6-well plates.

Adjust the number of cells so they reach 50-70% confluency at the time of transfection

(typically 24 hours later).

Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

Day 2: Transfection
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For each well to be transfected, prepare two tubes:

Tube A (siRNA): Dilute 30 pmol of siRNA (ADAM17, non-targeting, or positive control) into

100 µL of serum-free medium. Mix gently.

Tube B (Lipid): Dilute 5 µL of transfection reagent into 100 µL of serum-free medium. Mix

gently and incubate for 5 minutes at room temperature.

Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room

temperature to allow siRNA-lipid complexes to form.

During incubation, gently aspirate the culture medium from the cells and replace it with 800

µL of fresh, pre-warmed complete medium.

Add the 200 µL siRNA-lipid complex mixture dropwise to each well.

Gently swirl the plate to ensure even distribution.

Incubate the cells for 24-72 hours. The optimal time for harvest depends on the stability of

the ADAM17 mRNA and protein. A 48-hour time point is a common starting point.

Day 4: Harvest and Analysis

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis

Wash cells once with cold PBS.

Lyse the cells directly in the well and extract total RNA using a commercial kit according to

the manufacturer's instructions.

Synthesize cDNA from 1 µg of total RNA.

Perform qRT-PCR using primers specific for ADAM17 and a reference gene (e.g., GAPDH,

ACTB).

Calculate the relative expression of ADAM17 using the ΔΔCt method, normalizing the

ADAM17 siRNA-treated samples to the non-targeting control siRNA-treated samples.
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B. Western Blot for Protein Analysis

Wash cells once with cold PBS.

Lyse cells in RIPA buffer containing protease inhibitors.

Determine the protein concentration of each lysate using a BCA assay.

Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF

membrane.

Block the membrane and probe with a primary antibody specific for ADAM17.

Probe with a primary antibody for a loading control (e.g., β-actin, GAPDH).

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an

ECL substrate.

Quantify band intensity and normalize the ADAM17 signal to the loading control. Compare

the normalized signal in the ADAM17 siRNA-treated sample to the non-targeting control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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